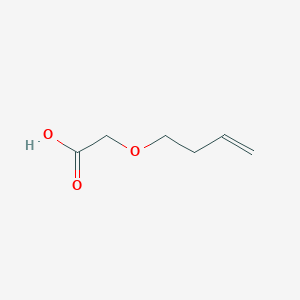

2-(But-3-en-1-yloxy)acetic acid

Description

Structural Significance within Alkenyl Ether Carboxylic Acids

The chemical reactivity and utility of 2-(but-3-en-1-yloxy)acetic acid are directly derived from its unique molecular structure. This structure consists of a but-3-en-1-ol backbone connected to an acetic acid moiety via an ether linkage.

Key Structural Features:

Carboxyl Group (-COOH): This functional group imparts acidic properties to the molecule and serves as a handle for various reactions, including esterification, amidation, and conversion to acid chlorides. Carboxylic acids are known to be among the most acidic organic compounds. bldpharm.com

Ether Linkage (-O-): The ether group provides flexibility to the carbon chain and is generally stable under many reaction conditions. The classic method for forming such a linkage is the Williamson ether synthesis, developed in 1850, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbritannica.com In the context of this molecule, it would theoretically be synthesized from but-3-en-1-ol and a haloacetic acid, such as bromoacetic acid. wikipedia.orgscribd.com

Terminal Alkene (C=C): The butenyl group contains a terminal double bond, which is a site for a wide array of reactions, including addition reactions (e.g., hydrogenation, halogenation), oxidation, and polymerization. Its presence in molecules like this compound makes it a substrate for complex synthetic transformations, including cycloadditions. datapdf.com

These functional groups allow the molecule to act as a versatile synthon, or building block, in the assembly of more elaborate chemical structures.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95123-53-8 datapdf.combldpharm.combldpharm.comambeed.com |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Common Name | 2-but-3-enoxyacetic acid cymitquimica.com |

Role as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple biological targets by making strategic structural modifications. While this compound is not widely cited as a classic privileged scaffold, its structural components are frequently found in biologically active compounds.

The molecule's value lies in its capacity to act as a template for generating a library of diverse compounds. The three distinct functional regions—the alkene, the ether, and the carboxylic acid—can be modified independently or in combination to produce a wide range of derivatives. This ability to readily create structural diversity from a single starting material is a core principle in modern drug discovery and medicinal chemistry. For instance, functionalized acetic acids are used in the synthesis of various heterocyclic compounds and have been incorporated into catalysts for organic reactions. researchgate.netresearchgate.netmdpi.com

Historical Context of Related Functionalized Acetic Acid Derivatives

The chemical principles underlying this compound are rooted in foundational discoveries in organic chemistry. The synthesis and understanding of ethers, a key functional group in this molecule, have a long history.

Early History of Ethers: The preparation of diethyl ether was first described as early as 1275 by Raymond Lully, who reacted "oil of vitriol" (sulfuric acid) with "spirit of wine" (ethanol). yale.edu Valerius Cordus also described a preparation method in the 16th century. nih.gov However, it was the work of Alexander Williamson in 1850 that elucidated the correct structure of ethers and established a general synthetic method, now known as the Williamson ether synthesis. wikipedia.org This reaction was pivotal in the history of organic chemistry as it helped to prove the structure of ethers. wikipedia.orgyoutube.com

Development of Functionalized Acids: The use of functionalized acids as synthetic reagents also has deep historical roots. Acetic acid itself has been known since antiquity in the form of vinegar. cymitquimica.com The introduction of functional groups, such as halogens, onto acetic acid created highly versatile reagents. For example, bromoacetic acid, a likely precursor for synthesizing the title compound, is a well-established alkylating agent used in a wide range of organic syntheses. scribd.com The ability to functionalize simple organic acids has been a cornerstone in the development of pharmaceuticals, agrochemicals, and other advanced materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-4-9-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVIFLGTFFTKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 but 3 En 1 Yloxy Acetic Acid and Analogues

Strategic Approaches to the But-3-en-1-yloxy Moiety Construction

The creation of the but-3-en-1-yloxy group is a pivotal step in the synthesis of the target compound. This is typically achieved through etherification reactions or olefin metathesis, each offering distinct advantages in terms of substrate scope and reaction conditions.

Etherification Reactions Involving Unsaturated Alcohols

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In the context of synthesizing the but-3-en-1-yloxy moiety, but-3-en-1-ol is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then reacts with an ethyl haloacetate, like ethyl chloroacetate (B1199739) or ethyl bromoacetate, to yield ethyl 2-(but-3-en-1-yloxy)acetate. For optimal results, primary alkyl halides are preferred as they are more amenable to the SN2 pathway, minimizing side reactions like elimination. masterorganicchemistry.com

Another approach involves the acid-catalyzed addition of but-3-en-1-ol to a suitable precursor. However, this method can be less specific and may lead to undesired side products, especially with unsaturated alcohols that are prone to rearrangement under acidic conditions.

The use of silver oxide (Ag₂O) can be an alternative to strong bases, facilitating the reaction without the need to pre-form the alkoxide intermediate. latech.edu This can be advantageous when working with sensitive substrates.

Table 1: Comparison of Etherification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Williamson Ether Synthesis | But-3-en-1-ol, strong base (e.g., NaH), ethyl haloacetate | Classic SN2 reaction, best with primary halides. wikipedia.orgmasterorganicchemistry.com |

| Silver Oxide Catalysis | But-3-en-1-ol, Ag₂O, ethyl haloacetate | Avoids pre-formation of the alkoxide. latech.edu |

Olefin Metathesis in Alkenyl Ether Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds and has been applied to the synthesis of complex molecules, including alkenyl ethers. nih.govjsps.orgmerckmillipore.com This catalytic reaction, often employing ruthenium or molybdenum-based catalysts, can be used to construct the but-3-en-1-yloxy moiety through a cross-metathesis reaction. nih.govnih.gov For instance, the reaction of a simpler allyl ether with a larger olefin can lead to the desired butenyl ether structure.

Ring-closing metathesis (RCM) is another variant that can be used to synthesize cyclic ethers, which can then be further modified to obtain the desired acyclic structure. researchgate.net The choice of catalyst is crucial and can influence the stereoselectivity of the reaction, allowing for the synthesis of specific isomers. nih.gov While highly effective, the sensitivity of the catalysts to air and moisture necessitates careful handling and inert reaction conditions.

Introduction and Functionalization of the Carboxylic Acid Group

The carboxylic acid group is a key functional feature of 2-(but-3-en-1-yloxy)acetic acid. Its introduction can be achieved either by starting with a glycolic acid derivative or by modifying a precursor molecule.

Methods for Glycolic Acid Derivative Formation

Glycolic acid and its esters are valuable building blocks in organic synthesis. wikipedia.org One common method for their preparation is the reaction of chloroacetic acid with an alcohol in the presence of a base. chemicalbook.com For the synthesis of the target compound, but-3-en-1-ol can be reacted with chloroacetic acid under basic conditions to directly form this compound. wikipedia.org

Alternatively, the ester form, ethyl 2-(but-3-en-1-yloxy)acetate, can be synthesized first, which often offers advantages in terms of purification and handling. wikipedia.org This can be achieved by reacting ethyl chloroacetate with the sodium salt of but-3-en-1-ol.

Table 2: Synthesis of Glycolic Acid Derivatives

| Starting Materials | Product | Method |

|---|---|---|

| Chloroacetic acid, but-3-en-1-ol, base | This compound | Direct etherification |

| Ethyl chloroacetate, but-3-en-1-ol, base | Ethyl 2-(but-3-en-1-yloxy)acetate | Esterification followed by hydrolysis |

Post-Synthetic Modifications of Ester Precursors

The most common route to the final carboxylic acid is through the hydrolysis of its corresponding ester, typically ethyl 2-(but-3-en-1-yloxy)acetate. uni.lu This hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally a high-yielding and clean reaction. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the desired carboxylic acid.

Enzymatic hydrolysis, using lipases for example, presents a milder and more selective alternative for cleaving the ester group, which can be particularly useful when other sensitive functional groups are present in the molecule. rsc.org

Chemo- and Regioselective Transformations for Structural Control

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex organic molecules to avoid the formation of unwanted isomers and byproducts. researchgate.net In the synthesis of this compound, this is particularly relevant during the etherification step.

The Williamson ether synthesis is inherently regioselective when a primary halide is used, as the SN2 reaction proceeds specifically at the carbon bearing the leaving group. wikipedia.org However, if the substrate contains multiple potential reaction sites, protecting groups may be necessary to ensure that the etherification occurs at the desired position.

In more complex analogues, transformations such as the opening of epoxides can be employed. scispace.comacs.org The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions. Under basic conditions, the nucleophile typically attacks the less sterically hindered carbon, whereas under acidic conditions, the reaction proceeds via a more stable carbocation-like transition state, which can lead to a different regiochemical outcome. sit.edu.cn Careful control of the reagents and reaction parameters is therefore essential to direct the transformation to the desired product.

Selective Reactions of the Terminal Alkene

The terminal alkene in this compound and related structures is a versatile functional group for further molecular elaboration. One of the most significant selective reactions is the intramolecular [2+2] photocycloaddition. This reaction is particularly effective in systems where the butenyloxy group is attached to a cyclic enone.

For instance, research on 2-(2′-alkenyloxy)cycloalk-2-enones, including butenyloxy-substituted variants, has shown that upon irradiation with visible light (e.g., λ = 420 nm) in the presence of a sensitizer (B1316253) like thioxanthen-9-one, these compounds undergo an efficient intramolecular [2+2] cycloaddition. nih.govnih.govacs.org This process is highly regioselective, predominantly yielding the "crossed" adduct, which leads to the formation of structurally complex bridged bicyclic skeletons. researchgate.netrsc.org The reaction proceeds via a triplet enone intermediate, which cyclizes to form a 1,4-diradical that subsequently collapses to the final cyclobutane (B1203170) product. nih.govacs.org

The success of this cycloaddition is dependent on the substitution pattern of the alkene. While terminal alkenes, such as the one in the butenyloxy group, react effectively, more substituted alkenes may follow different reaction pathways. nih.govacs.org For example, a trisubstituted alkene in a 3'-methyl-2'-butenyloxy tether was found to undergo cyclization followed by a hydrogen abstraction cascade instead of the [2+2] photocycloaddition. nih.govacs.org

Other potential selective reactions for the terminal alkene, while not specifically documented for this compound, can be inferred from standard alkene chemistry. These include:

Hydroboration-Oxidation: This two-step reaction would be expected to convert the terminal alkene into a primary alcohol, yielding a diol-acid derivative with anti-Markovnikov selectivity. libretexts.org

Wacker-Type Oxidation: Catalytic methods exist for the aldehyde-selective Wacker-type oxidation of terminal olefins, which could potentially convert the butenyl group into an aldehyde functionality. google.com

Stereocontrol in Related Butenyloxy Systems

Stereocontrol is a critical aspect of synthesizing complex molecules, and significant advances have been made in controlling the stereochemical outcome of reactions involving butenyloxy tethers. The intramolecular [2+2] photocycloaddition serves as a prime example of high stereocontrol.

Diastereoselectivity: In the photocycloaddition of 2-(2′-butenyloxy)cyclohex-2-enones, the reaction exhibits perfect diastereoselectivity, yielding a single diastereomer of the crossed photoproduct. nih.govacs.org This high level of control is a hallmark of the reaction, enabling the creation of multiple stereogenic centers in a single, predictable step. rsc.org

Enantioselectivity: The development of chiral catalysts has enabled enantioselective versions of this photocycloaddition. By employing a chiral-at-rhodium Lewis acid catalyst, researchers have achieved high enantioselectivity (80–94% enantiomeric excess) in the crossed [2+2] cycloaddition of 2-(alkenyloxy)cyclohex-2-enones under visible light irradiation. rsc.org The catalyst is believed to form a complex with the substrate, directing the cycloaddition to favor one enantiomer. researchgate.net

A key finding in this area is the stereoconvergent nature of the reaction. When using a chiral Lewis acid catalyst, both the (E)- and (Z)-isomers of a 2-(2′-butenyloxy)cyclohex-2-enone starting material converge to form the same single, enantiomerically enriched product. researchgate.netrsc.org This simplifies the synthetic process as it obviates the need for a stereochemically pure starting alkene.

The table below summarizes findings from studies on related butenyloxy systems.

Interactive Table: Stereocontrol in Photocycloaddition of Butenyloxy Analogues

| Substrate Type | Catalyst/Conditions | Selectivity Outcome | Yield | Reference |

|---|---|---|---|---|

| 2-(2′-Butenyloxy)cyclohex-2-enone | Thioxanthen-9-one, λ = 420 nm | High regioselectivity (crossed product), perfect diastereoselectivity | 34–99% | nih.gov, acs.org |

| 2-(Alkenyloxy)cyclohex-2-enones | Chiral Rhodium Lewis Acid (2 mol%), visible light | High enantioselectivity (80–94% ee), high diastereoselectivity | Good | rsc.org |

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This section examines the synthesis of this compound through the lens of atom economy and the development of environmentally benign pathways.

Atom-Economy Considerations in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. A higher atom economy signifies a more sustainable process with less waste.

A conventional method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves the reaction of but-3-en-1-ol with a haloacetic acid, typically in the presence of a strong base.

Example Reaction: But-3-en-1-ol + Sodium Chloroacetate → this compound + Sodium Chloride

The atom economy for this process is suboptimal because a stoichiometric amount of sodium chloride is generated as a byproduct, which is considered waste.

Interactive Table: Atom Economy Calculation for Williamson Ether Synthesis

| Reactant | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| But-3-en-1-ol | C₄H₈O | 72.11 |

| Sodium Chloroacetate | C₂H₂ClNaO₂ | 116.48 |

| Total Reactant Mass | 188.59 | |

| Desired Product | ||

| This compound | C₆H₁₀O₃ | 130.14 |

| Atom Economy (%) | | (130.14 / 188.59) * 100 = 69.0% |

An atom economy of 69.0% means that 31.0% of the mass of the reactants is converted into waste. Reaction designs with higher atom economy, such as addition or rearrangement reactions, are preferable from a green chemistry perspective.

Environmentally Benign Synthetic Pathways

Developing environmentally benign pathways involves choosing safer reagents, using catalytic methods, minimizing solvent use, and reducing waste streams.

Critique of Williamson Synthesis:

Solvents: Often requires large volumes of organic solvents.

Byproducts: Generates a salt byproduct (e.g., NaCl) that must be separated and disposed of. wikipedia.org

Reagents: May use hazardous reagents and strong bases.

Green Alternatives: Several innovative strategies could lead to a more sustainable synthesis of this compound or its precursors:

Enzyme-Catalyzed Synthesis: For related vinyl ether esters, the enzyme Candida antarctica lipase (B570770) B (CalB) has been used to catalyze the esterification of functional carboxylic acids with hydroxyl-functional vinyl ethers. rsc.org This method proceeds under benign conditions, often solvent-free, and the enzyme can be removed by simple filtration. A similar enzymatic approach could potentially be adapted for the etherification step.

Catalytic Carboxylation of Ethers: Researchers have developed methods to synthesize higher carboxylic acids directly from ethers using carbon dioxide (CO₂) and hydrogen (H₂). nih.govresearchgate.net An iridium-based catalyst can convert ethers into carboxylic acids, offering a route that utilizes a renewable C1 source (CO₂). nih.govresearchgate.net Applying this concept could provide a novel pathway to the target acid from a precursor ether.

Solvent-Free Catalytic Etherification: Green methods for ether synthesis aim to eliminate organic solvents. One patented approach describes a solvent-free, silver-catalyzed reaction between an aldehyde and a silane (B1218182) to efficiently produce ethers, which only requires distillation for purification. google.com

Green Oxidation: If the synthesis proceeds via an aldehyde intermediate, modern green oxidation methods can convert it to the final carboxylic acid. For example, using hydrogen peroxide with a selenium catalyst in water provides an eco-friendly protocol that avoids toxic heavy metals and organic solvents. mdpi.com

These innovative approaches highlight the potential for developing safer, more efficient, and sustainable manufacturing processes for this compound.

Applications of 2 but 3 En 1 Yloxy Acetic Acid As a Versatile Chemical Building Block

Utility in Complex Molecule Synthesis

The unique combination of a nucleophilic/coupling-ready carboxylic acid and a reactive terminal double bond makes 2-(But-3-en-1-yloxy)acetic acid and its close analogs valuable tools for synthetic chemists aiming to build molecular complexity.

Precursor for Bioactive Compounds

The structural motif of this compound is found within intermediates used for the total synthesis of natural products. While direct synthesis using the butenyl version is not widely documented, a closely related alkyne analog, (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, serves as a key starting material in the synthesis of certain indole (B1671886) alkaloids. rsc.org This highlights the utility of the C4-ether backbone in constructing complex heterocyclic systems.

In a notable example, the total synthesis of lycogarubin C and lycogalic acid A commenced from the aforementioned butynyl building block. rsc.org The synthetic route involved a seven-step conversion to a pyrrole-tricarboxylate intermediate, which then underwent a Fischer indole synthesis to yield the target natural product, lycogarubin C. rsc.org This demonstrates how the butenyloxy or butynyloxy fragment can serve as a foundational element, providing the necessary carbon framework that is elaborated into a biologically active molecule. The principles of biomimetic synthesis, which often rely on assembling natural products from key building blocks, underscore the potential of simple, functionalized molecules like this compound in creating structurally diverse and complex targets. engineering.org.cnresearchgate.net

Modular Component in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. acs.orgwikipedia.org The carboxylic acid functional group in this compound makes it an ideal candidate for participation in some of the most powerful MCRs, such as the Ugi and Passerini reactions. wikipedia.orgfrontiersin.orgbeilstein-journals.org

In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. acs.orgwikipedia.org Similarly, the Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. frontiersin.orgrsc.org In these reactions, this compound would serve as the carboxylic acid component, incorporating its butenyloxy-acetyl structure into the final product.

While specific examples utilizing this compound are not prevalent, the use of other unsaturated carboxylic acids is well-established. For instance, α,β-unsaturated acids like cinnamic acid are readily employed in Ugi and Passerini reactions to generate libraries of depsipeptides and peptoids. frontiersin.org The terminal alkene in this compound would typically remain as a spectator group during the MCR, providing a valuable functional handle for post-reaction modifications. This allows for a two-stage diversification strategy: first, the MCR creates a core scaffold, and second, the pendant alkene is modified, for example, via thiol-ene chemistry, to add further complexity and diversity.

| Reaction | Components | Product | Potential Role of this compound |

|---|---|---|---|

| Ugi Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Serves as the carboxylic acid component, introducing the butenyloxy group into the final structure. acs.orgwikipedia.org |

| Passerini Reaction (P-3CR) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Acts as the carboxylic acid, with the alkene available for subsequent functionalization. frontiersin.orgrsc.org |

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or libraries, of related compounds for high-throughput screening in drug discovery. researchgate.netacs.org The bifunctional nature of this compound makes it an excellent scaffold for this purpose. A scaffold provides a core structure onto which various chemical appendages can be attached.

The synthesis of combinatorial libraries often involves coupling a set of carboxylic acids to a set of amines to produce a large amide library. researchgate.netresearchgate.net In this context, this compound can be used in two ways:

As a Carboxylic Acid Building Block: The acid moiety can be coupled with a diverse set of amines (or alcohols) to generate a primary library of amides (or esters). Each member of this library would share the common butenyloxy tail.

As a Diversification Point: The pendant alkene on each member of the primary library can then be subjected to a second round of reactions. For example, a thiol-ene reaction with a library of different thiols would introduce a second point of diversity, exponentially increasing the size and complexity of the final library. researchgate.net

This dual-reactivity approach allows for the systematic creation of thousands of unique compounds from a single, versatile scaffold, which is a cornerstone of modern drug discovery and materials science. acs.orgacs.org

Polymer Science and Advanced Materials Development

The unique structure of this compound also lends itself to the field of polymer chemistry, where it can be used to create functional polymers with tailored properties.

Monomeric Units in Polymerization Processes

While the carboxylic acid itself is not typically used directly as a monomer in chain-growth polymerization, it is an ideal precursor for creating functional cyclic monomers for Ring-Opening Polymerization (ROP). ROP is a controlled polymerization technique used to synthesize a wide range of biodegradable and functional polymers, such as polyphosphoesters. rsc.org

A derivative, 2-(but-3-en-1-yloxy)-2-oxo-1,3,2-dioxaphospholane , can be synthesized from a related butenol (B1619263) precursor. This cyclic phosphate (B84403) monomer incorporates the desired butenyl side group. This monomer can then undergo ROP, often initiated by an alcohol, to produce a polyphosphoester where each repeating unit contains a pendant butenyl group. rsc.orgnih.govnih.gov This method allows for the creation of well-defined polymers with controlled molecular weights and a high density of reactive sites along the polymer backbone. Copolymers can also be formed by mixing this monomer with other cyclic phosphates, such as 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (EEP), to tune the properties of the final material. nih.gov

| Monomer | Polymerization Method | Resulting Polymer | Key Feature |

|---|---|---|---|

| 2-(but-3-en-1-yloxy)-2-oxo-1,3,2-dioxaphospholane | Ring-Opening Polymerization (ROP) | Polyphosphoester with pendant butenyl groups | Allows for precise control over polymer architecture and introduces reactive sites. rsc.orgnih.gov |

| 2-(but-3-yn-1-yloxy)-2-oxo-1,3,2-dioxaphospholane (PBYP) | Ring-Opening Polymerization (ROP) | Polyphosphoester with pendant butynyl groups | The alkyne group is highly versatile for "click" chemistry modifications. nih.govrsc.org |

Functionalization of Polymer Backbones

One of the most powerful applications of incorporating the butenyl group into a polymer is for post-polymerization functionalization. The pendant alkene serves as a convenient "handle" for modification via highly efficient and orthogonal "click" reactions, most notably the thiol-ene reaction. mdpi.comresearchgate.net

Design of Stimuli-Responsive Polymeric Architectures

While direct studies detailing the use of this compound in stimuli-responsive polymers are not extensively documented in current literature, its structural features make it a promising candidate for such applications. The terminal double bond provides a reactive handle for polymerization, and the carboxylic acid group can be modified to introduce specific functionalities.

Research into structurally analogous compounds underscores this potential. For instance, the closely related alkyne-containing compound, 2-(But-3-yn-1-yloxy)acetic acid , and its derivatives have been successfully used to create "clickable," water-soluble, and degradable polyphosphoesters. nih.gov A monomer derived from this family, 2-(but-3-yn-1-yloxy)-2-oxo-1,3,2-dioxaphospholane (BYP) , can undergo ring-opening polymerization (ROP) to form a polymer backbone (PBYP) with pendant butynyl groups. nih.gov These groups are then available for highly efficient "click" chemistry reactions.

A recent 2024 review highlights how such polymers are used to create advanced drug delivery systems. researchgate.netrsc.org In one example, a block copolymer based on a PBYP derivative was used to form dual-sensitive micelles capable of responding to multiple stimuli for controlled drug release. rsc.org This research into the butynyl analogue strongly suggests that this compound, with its reactive butenyl group, could similarly be employed to synthesize functional polymers that respond to external stimuli like pH, temperature, or specific enzymes, making them "smart" materials for biomedical applications. researchgate.netresearchgate.net

Intermediates in Pharmaceutical and Agrochemical Research

The dual functionality of this compound also makes it a valuable intermediate in the synthesis of target molecules for the pharmaceutical and agrochemical industries. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the alkene can participate in various addition and cross-coupling reactions.

Although specific examples of this compound as a direct intermediate in commercial drugs or pesticides are not prominent in publicly available literature, the utility of similar structures is well-established in patents for medicinal chemistry. For example, a U.S. patent describes the use of a related compound, 2-[4-hydroxy-(Z)-2-buten-1-yloxy]acetic acid methyl ester , as an intermediate in the synthesis of complex heterocyclic compounds. google.com Such heterocyclic derivatives are a cornerstone of modern drug discovery. google.comnih.gov

The general class of phenoxyacetic acids and their analogues, which share a similar structural motif, has been explored for various biological activities, including applications as herbicides. google.com The presence of a reactive handle like the butenyloxy group allows for the systematic modification of a lead compound, a crucial process in optimizing its efficacy and properties for either pharmaceutical or agrochemical use.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 95123-53-8 | bldpharm.com |

| Molecular Formula | C₆H₁₀O₃ | bldpharm.com |

| Molecular Weight | 130.14 g/mol | bldpharm.comcymitquimica.com |

| IUPAC Name | This compound | N/A |

| InChI Key | DPVIFLGTFFTKQK-UHFFFAOYSA-N | cymitquimica.com |

| Physical Form | Solid | sigmaaldrich.cn |

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 95123-53-8 | C₆H₁₀O₃ |

| 2-(But-3-yn-1-yloxy)acetic acid | 121318-21-6 | C₆H₈O₃ |

| 2-(but-3-yn-1-yloxy)-2-oxo-1,3,2-dioxaphospholane (BYP) | N/A | C₆H₇O₄P |

| 2-[4-hydroxy-(Z)-2-buten-1-yloxy]acetic acid methyl ester | N/A | C₇H₁₂O₄ |

Exploration of Biological Activities of 2 but 3 En 1 Yloxy Acetic Acid Derivatives

In Vitro Pharmacological Screening and Assay Development

The initial assessment of new chemical entities derived from 2-(but-3-en-1-yloxy)acetic acid involves a battery of in vitro pharmacological screens to identify and characterize their biological effects.

Antimicrobial Potency Evaluation

Derivatives of acetic acid are a well-established class of compounds investigated for their antimicrobial properties. The introduction of various substituents onto the core scaffold can lead to potent agents against a spectrum of pathogens. For instance, studies on Schiff bases derived from 2-formylphenoxy acetic acid have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some derivatives showing efficacy comparable to the standard antibiotic ampicillin. researchgate.net Similarly, novel series of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives have been synthesized and screened for their antibacterial activities against human pathogenic microorganisms using disk-diffusion techniques. nih.gov

The antimicrobial potential is not limited to bacteria. Thiazole derivatives of triazoles, synthesized from acetic acid hydrazides, have been evaluated for both antifungal and antibacterial activity. wjbphs.com The antimicrobial activities are often assessed by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.

Anti-inflammatory Response Modulations

Aryloxyacetic acid scaffolds are frequently studied for their potential pharmacological effects, including anti-inflammatory responses. tandfonline.com Research into (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives has identified compounds with significant anti-inflammatory and antinociceptive activities. nih.gov For example, specific derivatives such as 4-[2-(6-Benzoyl-2-benzoxazolone-3-yl)acetyl]morpholine (5c) and N,N-diethyl-2-(2-benzothiazolone-3-yl)acetamide (5m) have shown potent activity in preclinical models. nih.gov The anti-inflammatory potential of these derivatives is often evaluated through their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of the inflammatory pathway. researchgate.net Some novel analogues of Diclofenac, a well-known anti-inflammatory drug, have shown effective and selective inhibition against the COX-2 enzyme. researchgate.net

Enzyme and Protein-Protein Interaction Modulation

The ability of this compound derivatives to modulate the activity of enzymes and interfere with protein-protein interactions (PPIs) represents a key area of pharmacological interest.

Derivatives such as N-aryl 2-aryloxyacetamides have been identified as a new class of inhibitors for fatty acid amide hydrolase (FAAH), a promising therapeutic target for neurological diseases. tandfonline.com Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can produce analgesic and anxiolytic effects. tandfonline.com Furthermore, indole (B1671886) acetic acid sulfonate derivatives have shown potent inhibitory activity against ectonucleotidases (h-ENPP1, h-ENPP3, h-e5′NT), which are enzymes implicated in cancer development and progression. rsc.org

Modulating PPIs is a challenging but promising strategy for developing new therapeutics. ub.edunih.gov The interface between proteins provides a target for small molecules that can either inhibit or stabilize the interaction. nih.gov For example, small-molecule inhibitors have been developed to disrupt the NusB–NusE protein–protein interaction in bacteria, which is essential for the regulation of transcription, thereby exhibiting antibiotic activity. acs.org The structural features of this compound derivatives could be tailored to target specific PPI "hot spots" and modulate cellular signaling pathways. acs.org

Antiproliferative and Cytotoxic Effects

The investigation of acetic acid derivatives has extended to the field of oncology, with numerous studies reporting on their antiproliferative and cytotoxic effects against various cancer cell lines. For example, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated significant antiproliferative activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. acs.org

The cytotoxic potential of these compounds is often quantified by their IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. Several quinoxaline (B1680401) derivatives exhibited IC50 values in the low microgram per milliliter range. acs.org Similarly, studies on indole-3-acetic acid (IAA) have shown that its derivatives can be activated by peroxidases to form toxic radicals that are effective against tumor cells. nih.gov The cytotoxic activity of these radicals can be influenced by the pH of the environment, suggesting a potential for targeted therapy in the acidic microenvironment of tumors. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its pharmacological properties. For derivatives of this compound, SAR analysis can provide insights into the key structural features required for potent and selective activity.

For instance, in a study of anticonvulsant lacosamide (B1674222) analogs, it was found that the 3-oxy site could accommodate small, non-bulky, non-polar substituents to retain pronounced activity. nih.gov A decrease in steric size of the substituent at this position, from cyclohexyl to methyl, led to a steady increase in anticonvulsant activity. nih.gov However, the loss of activity with larger moieties could be partially offset by introducing unsaturated groups, such as the butenyloxy group. nih.gov

In the context of enzyme inhibitors, SAR studies of indole acetic acid sulfonate derivatives revealed that the indole ring, carboxamide group, and sulfonate group were the primary pharmacophoric features responsible for inhibitory activity. rsc.org Substitutions on this main scaffold, such as the addition of a biphenyl (B1667301) ring, significantly enhanced the inhibitory potential against target enzymes like h-ENPP1. rsc.org Similarly, for antibacterial 4-chromanone (B43037) derivatives, SAR analysis demonstrated that a 2-hydrophobic substituent and a 4-hydrogen bond donor/acceptor on the chromanone scaffold, along with hydroxyl groups at specific positions, were key for enhanced activity. acs.org

Mechanistic Investigations of Biological Action

Understanding the mechanism of action at a molecular level is fundamental for the rational design of more effective and safer drugs. For derivatives of this compound, mechanistic studies aim to identify their specific molecular targets and the downstream cellular effects.

The mechanism for related compounds often involves direct interaction with enzymes or other protein targets. For example, the action of 2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid involves binding to the active sites of enzymes, thereby modulating their activity. The phenyl ring and acetic acid moiety are crucial for this binding, while the prop-2-en-1-yloxy group can participate in covalent modifications of biological targets.

In the case of FAAH inhibitors, the mechanism involves the hydrolysis of the enzyme's substrate, leading to elevated levels of anandamide. tandfonline.com For metallo-β-lactamase inhibitors with a mercaptoacetic acid scaffold, crystallographic studies have revealed that they inhibit the enzyme by chelating the active site zinc ions and interacting with key catalytic residues. researchgate.net For compounds with prooxidant activity, such as indole-3-acetic acid derivatives, the mechanism involves metabolic oxidation by peroxidases to form cytotoxic radicals that can induce lipid peroxidation and deplete cellular antioxidants like glutathione (B108866) (GSH). nih.gov

Computational Chemistry and Mechanistic Studies on 2 but 3 En 1 Yloxy Acetic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 2-(but-3-en-1-yloxy)acetic acid, these methods can reveal the molecule's preferred shapes, orbital energies, and reactivity patterns.

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. A thorough conformational analysis is crucial for understanding its behavior. nih.gov Such studies are typically performed using methods like Density Functional Theory (DFT) to map the potential energy surface of the molecule. uc.pt This involves systematically rotating key dihedral angles and calculating the energy of the resulting geometry to identify stable conformers (energy minima) and the energy barriers between them.

Illustrative Conformational Analysis of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, demonstrating typical results from a computational conformational analysis.

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°O-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 180 (anti) | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 180 (anti) | 0.85 |

| 3 | 180 (anti) | 0 (syn) | 1.20 |

| 4 | -60 (gauche) | 0 (syn) | 2.50 |

The data illustrates that different spatial arrangements of the molecule's flexible backbone would result in varying energy levels, with one or more conformations being significantly more stable and thus more prevalent.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized on the π-bond of the butenyl group and the lone pairs of the ether and carbonyl oxygen atoms, as these are the regions of highest electron density. The LUMO is likely to be centered on the π* antibonding orbital of the carbonyl group in the carboxylic acid, which is the most electron-deficient site. Understanding the distribution and energies of these orbitals is key to predicting how the molecule will interact with other chemical species. youtube.com

Illustrative FMO Data for this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar molecules.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on the C=C double bond and oxygen lone pairs. |

| LUMO | -0.8 | Localized on the C=O of the carboxylic acid. |

| HOMO-LUMO Gap | 8.7 | Indicates high kinetic stability. |

A large HOMO-LUMO gap, as illustrated here, suggests that the molecule is relatively stable and less prone to spontaneous reactions.

Reaction Mechanism Elucidation through Theoretical Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimentation alone.

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. dntb.gov.ua The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. Computational methods can be used to locate and characterize these fleeting structures on the potential energy surface. dntb.gov.ua

For a reaction involving this compound, such as an acid-catalyzed esterification, theoretical modeling would involve identifying the transition state structure for the nucleophilic attack of an alcohol on the protonated carboxylic acid. This would provide detailed information about bond breaking and bond formation during the reaction.

Illustrative Transition State Data for the Esterification of this compound Disclaimer: The following data is hypothetical and for illustrative purposes.

| Parameter | Value |

| Activation Energy (kcal/mol) | 15.2 |

| Key Bond Distance (C-O) (Å) | 1.85 |

| Imaginary Frequency (cm⁻¹) | -250 |

The imaginary frequency is a key indicator of a true transition state, representing the motion along the reaction coordinate that leads from reactants to products.

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and energetics. weebly.com Computational models can account for these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. rsc.org

The choice of solvent can alter the stability of reactants, products, and transition states, thereby changing the activation energy and reaction rate. researchgate.net For reactions involving a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially accelerating the reaction.

Illustrative Solvent Effects on a Hypothetical Reaction of this compound Disclaimer: The following data is hypothetical and for illustrative purposes.

| Solvent | Dielectric Constant | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 |

| Toluene | 2.4 | -2.5 |

| Acetic Acid | 6.2 | -5.1 |

| Water | 78.4 | -8.3 |

This illustrative data shows how increasing solvent polarity can lower the activation energy, thereby increasing the reaction rate.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. japer.inmdpi.com This method is crucial in drug discovery for screening potential drug candidates and for understanding the molecular basis of ligand-receptor interactions. mdpi.comresearchgate.net

A docking study of this compound would involve computationally placing it into the binding site of a target protein. The algorithm would explore various conformations of the flexible ligand and its possible orientations within the binding site to find the one with the most favorable binding energy. nih.gov The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

Illustrative Molecular Docking Results for this compound Disclaimer: The following data is hypothetical and for illustrative purposes, assuming a hypothetical protein target.

| Parameter | Result |

| Binding Energy (kcal/mol) | -6.8 |

| Key Hydrogen Bonds | Carboxylic acid with Lysine and Serine residues |

| Hydrophobic Interactions | Butenyl chain with a hydrophobic pocket |

These results would suggest a stable binding mode for the molecule within the active site of the hypothetical protein, providing a basis for further investigation into its potential biological activity.

Spectroscopic Property Prediction and Validation

Computational chemistry has emerged as a powerful tool in the analysis and prediction of spectroscopic properties of molecules, offering valuable insights that complement experimental data. For this compound, computational methods can predict various spectroscopic features, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. However, the validation of these theoretical predictions against experimental data is crucial for establishing the accuracy and reliability of the computational models.

A comprehensive search of scientific literature and chemical databases reveals a notable lack of publicly available experimental spectroscopic data for this compound. While computational predictions for properties such as mass-to-charge ratios of various adducts are available in databases like PubChem, the corresponding experimental validation is absent. This gap in the literature prevents a direct and detailed comparison between theoretical and experimental values for this specific compound.

In the absence of direct data, a general understanding of the methodologies and expected outcomes can be drawn from studies on structurally related carboxylic acids. Computational approaches, often employing Density Functional Theory (DFT), are utilized to calculate optimized molecular geometries and subsequently predict spectroscopic parameters. For instance, predicted ¹H and ¹³C NMR chemical shifts would be benchmarked against experimentally recorded spectra. Similarly, calculated IR spectra, showing characteristic vibrational modes for the carboxylic acid OH stretch, C=O stretch, and C-O-C ether linkages, would be compared with experimental IR data.

The validation process would typically involve assessing the correlation and deviation between the predicted and measured values. A high degree of correlation would lend confidence to the computational model and its ability to accurately describe the electronic and structural properties of this compound. Discrepancies, on the other hand, could point to limitations in the theoretical model or suggest interesting molecular conformations or intermolecular interactions in the experimental sample that were not accounted for in the calculations.

While detailed, validated spectroscopic data for this compound is not currently available, the following tables present the kind of predicted data that would be subject to experimental validation.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 131.07027 |

| [M+Na]⁺ | 153.05221 |

| [M-H]⁻ | 129.05571 |

| [M+NH₄]⁺ | 148.09681 |

| [M+K]⁺ | 169.02615 |

| [M+H-H₂O]⁺ | 113.06025 |

| [M+HCOO]⁻ | 175.06119 |

| [M+CH₃COO]⁻ | 189.07684 |

| [M+Na-2H]⁻ | 151.03766 |

| [M]⁺ | 130.06244 |

| [M]⁻ | 130.06354 |

This table presents computationally predicted mass-to-charge ratios (m/z) for various adducts of this compound. Experimental mass spectrometry would be required to validate these predictions.

Table 2: Hypothetical ¹H NMR Chemical Shift Comparison

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| =CH₂ | Data not available | Data not available |

| -CH= | Data not available | Data not available |

| -CH₂- (allyl) | Data not available | Data not available |

| -O-CH₂- (ether) | Data not available | Data not available |

| -O-CH₂- (acid) | Data not available | Data not available |

| -COOH | Data not available | Data not available |

This table illustrates the format that would be used to compare predicted and experimental ¹H NMR data. Currently, no such data has been found for this compound.

Table 3: Hypothetical IR Vibrational Frequency Comparison

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (acid) | Data not available | Data not available |

| C=O stretch (acid) | Data not available | Data not available |

| C-H stretch (alkene) | Data not available | Data not available |

| C=C stretch (alkene) | Data not available | Data not available |

| C-O-C stretch (ether) | Data not available | Data not available |

This table illustrates the format for comparing predicted and experimental IR data. Currently, no such data has been found for this compound.

The completion of such tables with experimental data would be a valuable contribution to the chemical literature, providing a benchmark for computational models and a more complete understanding of the spectroscopic properties of this compound.

Analytical and Spectroscopic Characterization of 2 but 3 En 1 Yloxy Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(But-3-en-1-yloxy)acetic acid and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

For the parent compound, this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the butenyl group, the methylene (B1212753) protons adjacent to the ether oxygen, the allylic methylene protons, and the methylene protons of the acetic acid moiety. The acidic proton of the carboxyl group would typically appear as a broad singlet.

In derivatives, such as the xanthone (B1684191) derivative 4-((9H-xanthen-9-yloxy)methyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, NMR is crucial for confirming the successful synthesis and structural integrity. frontiersin.org Similarly, for pyrazoline derivatives of aryloxyacids, ¹H NMR is used to identify protons in the pyrazoline ring, aromatic regions, and the acetic acid side chain. tandfonline.com For instance, in {4-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid, specific signals correspond to the methyl group, the pyrazoline protons, the aromatic protons, and the acidic proton. tandfonline.com

Table 1: Representative ¹H NMR Spectral Data for Derivatives of Acetic Acid

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| {4-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid tandfonline.com | DMSO-d6 | 2.28 (s, 3H, CH₃), 2.80 (t, 1H, pyrazoline CH), 3.33 (s, 1H, pyrazoline CH₂-Ha), 4.32 (s, 1H, NH), 4.5 (s, 2H, -OCH₂), 4.80 (t, 1H, pyrazoline CH₂-Hb), 7.0–7.6 (m, 8H, aromatic CH), 9.32 (s, 1H, acid OH) |

| {4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid tandfonline.com | DMSO-d6 | 2.68 (t, 1H, pyrazoline CH), 3.34 (t, 1H, pyrazoline CH₂-Ha), 3.66 (s, 3H, -OCH₃), 3.77 (s, 3H, -OCH₃), 4.35 (s, 1H, NH), 4.5 (s, 2H, -OCH₂), 4.93–4.95 (td, 1H, pyrazoline CH₂-Hb), 7.0–7.6 (m, 7H, Ar–H), 9.36 (s, 1H, acid H) |

Note: The chemical shifts for protons in different chemical environments provide a fingerprint of the molecule's structure. The use of deuterated solvents is standard practice to avoid interference from solvent protons. carlroth.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

In this compound, the IR spectrum would be expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid typically appears as a strong absorption around 1700-1760 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the 1000-1300 cm⁻¹ region. Furthermore, the presence of the butenyl group would be confirmed by C=C stretching around 1640 cm⁻¹ and =C-H stretching above 3000 cm⁻¹.

For derivatives, IR spectroscopy is used to confirm the incorporation of new functional groups. For example, in pyrazoline derivatives, characteristic peaks for N-H, C=O, C=N, and C=C stretching are observed. tandfonline.com The synthesis of xanthone derivatives is also monitored by IR, for instance, by observing the appearance of a C=O stretching vibration at 1738 cm⁻¹ and a C=N band at 1671 cm⁻¹. frontiersin.org

Table 2: Characteristic IR Absorption Bands for Acetic Acid Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| {4-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid tandfonline.com | N-H stretch | 3348 |

| O-H stretch | 3309 | |

| C=O stretch | 1681 | |

| C=N stretch | 1604 | |

| Ar-O-CH₂ | 1242 | |

| {4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid tandfonline.com | N-H stretch | 3335 |

| O-H stretch | 3271 | |

| C=O stretch | 1666 | |

| C=N stretch | 1604 | |

| Ar-O-CH₂ | 1257 | |

| (E)-2-(2-(9H-xanthen-9-yl)hydrazono)-1,3-dithiolan-4-one frontiersin.org | C=O stretch | 1738 |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn allows for the determination of the molecular formula. The fragmentation pattern can reveal the loss of specific groups, such as the carboxylic acid moiety or parts of the butenyl chain, further confirming the proposed structure.

In the analysis of derivatives, such as 2-[3-(but-2-en-1-yloxy)phenyl]acetic acid, predicted mass-to-charge ratios (m/z) for different adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ can be calculated and compared with experimental data. uni.lu For quinazolinone derivatives, the mass spectrum can show molecular ion peaks that confirm the structure of the synthesized compounds. jst.go.jp

Table 3: Predicted Mass Spectrometry Data for 2-[3-[(E)-but-2-enoxy]phenyl]acetic acid uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 207.10158 |

| [M+Na]⁺ | 229.08352 |

| [M-H]⁻ | 205.08702 |

| [M+NH₄]⁺ | 224.12812 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. Methods such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are routinely employed.

TLC is often used to monitor the progress of a reaction, providing a quick assessment of the consumption of starting materials and the formation of products. researchgate.net For purification, flash column chromatography is a common method. For instance, the purification of products can be achieved using a silica (B1680970) gel column with a solvent system like petroleum ether/ethyl acetate. rsc.org

HPLC is a high-resolution technique used for both the analysis of purity and the isolation of compounds. It can be coupled with various detectors, such as UV or mass spectrometry (LC-MS), to provide comprehensive information about the components of a mixture. bldpharm.combldpharm.combldpharm.com The use of different resins and solvent systems in chromatography allows for the optimization of separation based on the polarity and other physicochemical properties of the compounds. google.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In another example, the crystal structure of a 6-(6,7-dimethoxyquinazolin-4-yloxy)-N,2-dimethylbenzofuran-3-carboxamide derivative was determined using powder X-ray diffraction (PXRD), which provides a characteristic diffraction pattern for a specific crystalline form. google.com Such studies are crucial for understanding the solid-state properties and polymorphism of these compounds.

Table 4: Crystallographic Data for 2-(Biphenyl-4-yloxy)acetic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9118 (1) |

| b (Å) | 28.5786 (3) |

| c (Å) | 6.9017 (1) |

| β (°) | 109.631 (2) |

Future Perspectives and Emerging Research Avenues for 2 but 3 En 1 Yloxy Acetic Acid

Development of Novel Functional Materials

The molecular architecture of 2-(But-3-en-1-yloxy)acetic acid is particularly conducive to the creation of innovative functional materials. The presence of a terminal vinyl group allows for its participation in various polymerization reactions, such as free-radical, cationic, and ring-opening metathesis polymerization (ROMP). This versatility enables the synthesis of a wide array of polymers with tailored properties.

The carboxylic acid moiety serves as a versatile handle for further functionalization. This allows for the incorporation of the monomer into copolymers or for its grafting onto various surfaces. The acidic nature of this group could be harnessed to design pH-responsive polymers, which undergo conformational changes in response to environmental pH shifts. Such intelligent materials have potential applications in targeted drug delivery systems, advanced sensors, and smart coatings.

Furthermore, the ether linkage imparts flexibility to the polymer backbone, which could result in the development of materials with elastomeric qualities. The combination of a hydrophobic butenyl chain and a hydrophilic carboxylic acid group also suggests its potential use as a reactive surfactant or in the creation of amphiphilic polymers for applications in emulsion stabilization and other interfacial technologies.

Table 1: Potential Polymer Architectures from this compound

| Polymerization Method | Resulting Polymer Type | Potential Properties | Potential Applications |

|---|---|---|---|

| Free-Radical Polymerization | Homopolymers, Copolymers | Thermoplastic, pH-responsive | Biodegradable plastics, hydrogels |

| ROMP | Ring-opened polymers | High molecular weight, controlled architecture | Specialty elastomers, advanced coatings |

| Grafting onto surfaces | Surface-modified materials | Altered hydrophilicity, biocompatibility | Medical implants, functionalized nanoparticles |

Advanced Catalytic Applications

The dual functionality of this compound, featuring both a polymerizable alkene and a coordinating carboxylic acid, makes it an attractive building block for the design of sophisticated catalytic systems. The carboxylic acid group can effectively chelate metal ions to form metallo-monomers. Subsequent polymerization of these monomers can lead to the generation of polymer-supported catalysts.

These novel catalysts could merge the benefits of both homogeneous and heterogeneous catalysis, offering the high activity and selectivity characteristic of homogeneous catalysts alongside the ease of separation and recyclability of heterogeneous systems. The flexible ether linkage within the molecule could influence the coordination sphere of the metal center, providing a mechanism to fine-tune the catalyst's activity and selectivity. For instance, studies on the catalytic Hunsdiecker reaction of α,β-unsaturated carboxylic acids have demonstrated the wide-ranging utility of similar compounds in catalysis. organic-chemistry.org

Integration in Sustainable Chemical Processes

The synthesis of this compound can be approached through environmentally friendly "green" chemical routes. A plausible pathway involves the etherification of but-3-en-1-ol with a two-carbon synthon under sustainable conditions. The application of solid acid catalysts or enzymatic processes could significantly minimize waste and circumvent the need for harsh reaction conditions. acs.orgmdpi.com

Moreover, this compound holds promise as a platform molecule for the synthesis of other valuable chemicals. The terminal double bond can undergo a variety of chemical transformations, including epoxidation, dihydroxylation, and hydroformylation, to yield a diverse range of functionalized derivatives. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, further broadening its synthetic potential.

The potential for deriving this compound from biomass adds to its credentials as a sustainable chemical. As but-3-en-1-ol can potentially be sourced from bio-based feedstocks, the resulting acetic acid derivative would be a renewable resource. The future development of chemical processes involving this compound will likely be guided by the principles of green chemistry, emphasizing atom economy and the use of renewable starting materials. acs.org

Exploration of New Biological Targets and Therapeutic Areas

Although direct research into the biological activities of this compound is limited, its structural resemblance to short-chain fatty acids (SCFAs) and other bioactive molecules points to a promising area for investigation. SCFAs are known to be pivotal in metabolic regulation and maintaining gut health. nih.govmdpi.com The unique ether linkage and the unsaturation in the side chain of this compound would distinguish its properties from those of naturally occurring SCFAs, potentially leading to novel biological functions.

The carboxylic acid group is a frequent motif in many pharmaceutical compounds, and its presence in this molecule could facilitate interactions with biological receptors and enzymes. The lipophilic butenyl ether side chain may enhance membrane permeability. For example, various phenoxyacetic acid derivatives have been explored for their antimycobacterial properties. researchgate.net

Future research could focus on the potential of this compound and its derivatives as inhibitors of specific enzymes or as ligands for nuclear receptors. Its distinct structural features may make it a viable candidate for development as an antifungal, antibacterial, or anti-inflammatory agent. The initial exploration of its therapeutic potential could be efficiently carried out using in silico screening and high-throughput in vitro assays.

Table 2: Comparison of this compound with Structurally Related Bioactive Molecules

| Compound Class | Key Structural Features | Known Biological Activities | Potential for this compound |

|---|---|---|---|

| Short-Chain Fatty Acids | Short alkyl chain, carboxylic acid | Metabolic regulation, anti-inflammatory | Modulation of metabolic pathways |

| Phenoxyacetic Acids | Aryl ether, carboxylic acid | Antimycobacterial, herbicidal | Antimicrobial, enzyme inhibition |

| Unsaturated Fatty Acids | Long unsaturated alkyl chain, carboxylic acid | Signaling molecules, membrane components | Interaction with lipid signaling pathways |

Q & A

Q. What are the common synthetic routes for preparing 2-(But-3-en-1-yloxy)acetic acid, and what are the critical reaction conditions to optimize yield?

The synthesis of this compound typically involves etherification or alkylation reactions. A key method includes the reaction of but-3-en-1-ol with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like acetonitrile or acetone. For example, in analogous syntheses of related ethoxyacetic acids, alkylation of sodium chloroacetate with the corresponding alcohol under reflux yields the target compound . Critical factors include:

- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and by-product formation.

- Catalyst selection : NaBr or TEMPO (2,2,6,6-tetramethylpiperidine oxide) may enhance regioselectivity and reduce side reactions .

- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or dimeric by-products.

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) : The allyloxy group (but-3-en-1-yl) shows characteristic proton signals at δ 5.0–5.8 ppm (vinyl protons) and δ 3.8–4.2 ppm (oxy-methylene group). The acetic acid moiety appears as a singlet near δ 4.1–4.3 ppm for the CH₂ group and a carboxylic proton (if protonated) around δ 12–13 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 210–220 nm can confirm purity (>95%).

- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves bond angles and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H⋯O interactions) .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Storage : Keep in a dark place under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the allyl ether group .

- Handling : Use gloves and eye protection. Avoid exposure to moisture, strong acids/bases, or peroxides, which may degrade the compound. In case of inhalation or skin contact, rinse thoroughly with water and seek medical attention .

Advanced Research Questions

Q. What strategies can be employed to mitigate by-product formation during the synthesis of this compound, particularly in reactions involving allyl ether formation?

- By-product suppression :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Optimize stoichiometry : Excess chloroacetic acid derivatives (1.2–1.5 eq.) minimize incomplete alkylation .

- Low-temperature reactions : Cooling to 0–5°C during critical steps (e.g., bromination) reduces undesired polymerization or oxidation .

Q. How does the electronic and steric environment of the but-3-en-1-yloxy group influence the reactivity of this compound in Diels-Alder or other cycloaddition reactions?

The allyloxy group acts as an electron-donating substituent, activating the α,β-unsaturated carbonyl system for cycloadditions. Key considerations include:

- Steric effects : The bulky but-3-en-1-yloxy group may hinder endo transition states in Diels-Alder reactions, favoring exo products.

- Electronic effects : The ether oxygen enhances conjugation, stabilizing intermediates in nucleophilic acyl substitutions. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. In pharmacological research, how is this compound utilized as a precursor or intermediate in the synthesis of bioactive compounds?

This compound serves as a scaffold for:

- Uricosuric agents : Analogous phenoxyacetic acids (e.g., (2-arylindanyloxy)acetic acids) exhibit diuretic and uricosuric activity by modulating renal urate transporters .

- Antimitotic agents : Derivatives like Combretastatin A-4 analogs are synthesized via Perkin condensation/decarboxylation sequences for anticancer research .

- Peptide conjugates : The allyloxy group enables click chemistry (e.g., thiol-ene reactions) for bioconjugation in drug delivery systems .

Q. How can computational methods (e.g., DFT, molecular docking) predict the hydrogen-bonding interactions and supramolecular assembly of this compound in crystal lattices?

- Hydrogen-bond analysis : Density Functional Theory (DFT) calculates O–H⋯O bond lengths and angles, matching experimental X-ray data (e.g., R₂²(8) motifs) .

- Crystal packing prediction : Software like Mercury (CCDC) models centrosymmetric dimers and π-stacking interactions, guiding polymorph screening.

Q. Notes

- Always cross-validate synthetic protocols with peer-reviewed literature (e.g., Acta Crystallographica, Organic Process Research & Development).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.